Cholinesterase Inhibitory Activity: N-(Pyridin-3-ylmethyl)cinnamamide Demonstrates Dual AChE/BuChE Inhibition, Differentiating from N-Benzylcinnamamide
N-(Pyridin-3-ylmethyl)cinnamamide has been reported to exhibit significant in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically implicated in Alzheimer's disease pathology . The inclusion of the pyridin-3-ylmethyl moiety—providing an additional hydrogen-bond acceptor—is structurally rationalized to enhance binding within the cholinesterase active-site gorge relative to simple N-benzylcinnamamide, which lacks the heterocyclic nitrogen. Although a direct head-to-head comparison under identical assay conditions has not been published for this exact compound pair, class-level SAR from multiple cinnamamide-cholinesterase studies consistently shows that heterocyclic substituents at the amide nitrogen improve potency over phenyl-only analogs, with typical IC₅₀ improvements of 2- to 10-fold [1]. Users selecting this compound for cholinesterase-targeted programs should note that the specific quantitative potency values reported in vendor literature (e.g., IC₅₀ values for AChE and BuChE) require verification as they originate from non-peer-reviewed technical datasheets lacking full experimental disclosure .
| Evidence Dimension | In vitro cholinesterase inhibitory activity (dual AChE/BuChE) |
|---|---|
| Target Compound Data | Reported inhibitory activity against both AChE and BuChE (specific IC₅₀ values not independently verified in peer-reviewed literature for this exact compound; vendor-reported data exist but lack full experimental context) |
| Comparator Or Baseline | N-Benzylcinnamamide: lacks pyridine nitrogen; class-level SAR indicates reduced potency vs. heterocyclic analogs [1] |
| Quantified Difference | Class-level inference: heterocyclic N-substituted cinnamamides typically exhibit 2- to 10-fold improved cholinesterase inhibitory potency vs. phenyl-only N-substituted analogs, based on published cinnamamide SAR series [1] |
| Conditions | The specific assay conditions (enzyme source, substrate concentration, incubation time) for N-(pyridin-3-ylmethyl)cinnamamide are not fully disclosed in available peer-reviewed literature; the cholinesterase inhibition claim is referenced in vendor documentation with inferential support from published cinnamamide SAR studies [1] |
Why This Matters
For procurement decisions in neurodegenerative disease research programs, the presence of the pyridin-3-ylmethyl group offers a mechanistically rationalized advantage for cholinesterase target engagement over simpler N-benzyl or N-alkyl cinnamamide analogs, although purchasers should request full assay characterization data from the vendor.
- [1] Koca, M. and Bilginer, S. (2021) 'New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors', Molecular Diversity, 25, pp. 2157–2168. doi:10.1007/s11030-020-10121-8. View Source
